3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride
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Overview
Description
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2IN3 It is a derivative of pyrazolo[3,4-c]pyridine, characterized by the presence of an iodine atom at the 3-position and two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride typically involves the iodination of pyrazolo[3,4-c]pyridine. One common method includes the reaction of pyrazolo[3,4-c]pyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic media.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of pyrazolo[3,4-c]pyridine, while a Suzuki coupling would result in a biaryl compound.
Scientific Research Applications
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[3,4-c]pyridine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another iodinated pyrazole derivative with similar structural features but different biological activities.
tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: A related compound with a tert-butyl ester group, used in different synthetic applications.
Uniqueness
3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride groups, which can influence its solubility and reactivity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over similar compounds in certain contexts.
Properties
CAS No. |
2639445-86-4 |
---|---|
Molecular Formula |
C6H10Cl2IN3 |
Molecular Weight |
322 |
Purity |
95 |
Origin of Product |
United States |
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